1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone
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Overview
Description
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage.
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Synthetic Routes and Reaction Conditions
- The pyrazole intermediate can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
- The pyrimidine intermediate is prepared by reacting 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidine with appropriate reagents.
- The final coupling step involves the reaction of the pyrazole and pyrimidine intermediates with a sulfanyl reagent to form the desired compound.
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Industrial Production Methods
- Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrazole or pyrimidine rings, leading to hydrogenated derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to various derivatives.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
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Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include hydrogenated pyrazole or pyrimidine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidine
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Uniqueness
- The combination of pyrazole and pyrimidine moieties linked by a sulfanyl group makes this compound unique.
- Its specific chemical structure imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C17H19ClN6OS |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C17H19ClN6OS/c1-5-23-8-13(10(2)21-23)14-6-7-19-17(20-14)26-9-15(25)24-12(4)16(18)11(3)22-24/h6-8H,5,9H2,1-4H3 |
InChI Key |
VPEALQPPYXIRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)N3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
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